Lipophilicity: Pyrazole-Substituted vs. Unsubstituted Scaffold
4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane exhibits an XLogP3-AA of 1.3, which is 0.57 log units lower than the unsubstituted 2-azaspiro[4.4]nonane parent (XLogP ~1.87). This reduction in lipophilicity, driven by the pyrazole substituent, moves the compound closer to the optimal range (LogP 1–3) for oral bioavailability while reducing the risk of high LogP-driven promiscuity [1].
| Evidence Dimension | Computed lipophilicity (XLogP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 (PubChem); LogP = 1.66 (Leyan calculation) |
| Comparator Or Baseline | 2-Azaspiro[4.4]nonane (unsubstituted): XLogP ~1.87 |
| Quantified Difference | ΔXLogP ≈ -0.57 (target vs. unsubstituted parent) |
| Conditions | Computed values – PubChem XLogP3-AA algorithm and Chemsrc reported LogP |
Why This Matters
The 0.57 log unit reduction in lipophilicity is chemically significant, translating to an approximately 3.7-fold lower octanol-water partition coefficient, which can meaningfully improve aqueous solubility and reduce non-specific protein binding in biological assays.
- [1] PubChem Compound Summary for CID 137702334, 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane. XLogP3-AA = 1.3. View Source
